molecular formula C11H12N2O5 B101948 N-acetyl-4-nitrophenylalanine CAS No. 17363-92-7

N-acetyl-4-nitrophenylalanine

Cat. No. B101948
CAS RN: 17363-92-7
M. Wt: 252.22 g/mol
InChI Key: SOPVYCYKWGPONA-JTQLQIEISA-N
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Description

N-acetyl-4-nitrophenylalanine is a compound with the CAS Number: 62561-97-1 and a molecular weight of 252.23 . It has a linear formula of C11H12N2O5 . The IUPAC name for this compound is N-acetyl-4-nitrophenylalanine .


Molecular Structure Analysis

The molecular structure of N-acetyl-4-nitrophenylalanine is represented by the chemical formula C11H12N2O5 . The compound’s structure can be further represented by the SMILES notation: CC(=O)NC(CC1=CC=C(C=C1)N+[O-])C(=O)O .


Physical And Chemical Properties Analysis

N-acetyl-4-nitrophenylalanine has a molecular weight of 252.22 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Fluorescent Marker in Protein and Peptide Molecules

N-acetyl-DL-(p-N',N'-dimethylamino)phenylalanine, a derivative of N-acetyl-4-nitrophenylalanine, can be introduced into peptides and proteins as a fluorescent marker. This approach aids in the study of molecular structures and interactions within biological systems (Siemion, Stefanowicz, & Jankowski, 1987).

2. IR Probe for Studying Protein Environments

L-4-nitrophenylalanine serves as a sensitive infrared (IR) probe for examining local environments within proteins. It has been effectively used to investigate the structural dynamics of proteins, such as the superfolder green fluorescent protein (sfGFP), by responding to different solvent conditions and isotopic labeling (Smith, Linderman, Luskin, & Brewer, 2011).

3. Biophysical Probe for Protein Structure

p-Nitrophenylalanine, closely related to N-acetyl-4-nitrophenylalanine, has been genetically incorporated into proteins in Escherichia coli. This incorporation serves as a biophysical probe for examining protein structure and function, demonstrating its utility in studying complex biological systems (Tsao, Summerer, Ryu, & Schultz, 2006).

4. Influence on Peptide Self-Assembly

Modifying phenylalanine by adding a nitro group, as seen in 4-nitrophenylalanine, significantly influences peptide self-assembly. This modification leads to different assembling patterns in various solvents, which is crucial for understanding peptide-based material formation (Singh, Misra, Sepay, Mondal, Ray, Aswal, & Nanda, 2020).

properties

IUPAC Name

2-acetamido-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPVYCYKWGPONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408280
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetyl-4-nitrophenylalanine

CAS RN

17363-92-7
Record name N-acetyl-4-nitrophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Ohno, S SATO, Y KARASAKI… - The Journal of …, 1976 - academic.oup.com
In order to investigate how changes in the structures of side-chain aromatic groups of specific substrates influence binding and kinetic specificity in α-chymotrypsin [EC 3.4.21. 1]-…
Number of citations: 15 academic.oup.com
H Garrido-Hernandez, KD Moon… - Journal of medicinal …, 2006 - ACS Publications
… The organic extracts were combined, washed with brine, dried over MgSO 4 , filtered, and evaporated to give N-acetyl-4-nitrophenylalanine (3.4 g, 74%) as a white solid. H NMR (DMSO…
Number of citations: 52 pubs.acs.org

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